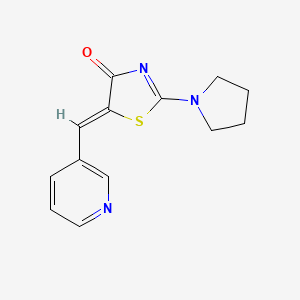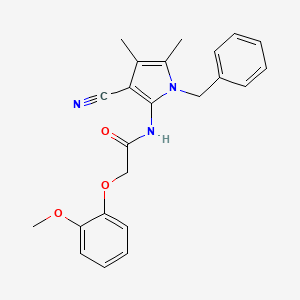![molecular formula C28H29ClN4O6 B10874229 N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10874229.png)
N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenoxy, hydrazino, carbonyl, and methoxybenzoyl, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Acylation Reactions:
Hydrazine Addition: The addition of hydrazine to form the hydrazino intermediate.
Coupling Reactions: The coupling of the hydrazino intermediate with the methoxybenzoyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Nucleophiles: Ammonia (NH~3~), hydroxide ions (OH^-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide .
- Other hydrazino-carbonyl compounds .
Uniqueness
N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H29ClN4O6 |
|---|---|
Peso molecular |
553.0 g/mol |
Nombre IUPAC |
N-[1-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C28H29ClN4O6/c1-17(2)25(28(37)33-32-24(34)16-39-21-14-10-19(29)11-15-21)31-27(36)22-6-4-5-7-23(22)30-26(35)18-8-12-20(38-3)13-9-18/h4-15,17,25H,16H2,1-3H3,(H,30,35)(H,31,36)(H,32,34)(H,33,37) |
Clave InChI |
MMLCMGJJNZQFKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NNC(=O)COC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10874150.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B10874154.png)
![3-Allyl-2-(pentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10874160.png)
![ethyl 6-methyl-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874169.png)
![6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10874193.png)
![N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10874201.png)
![3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874211.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)
![(1E)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(thiophen-2-yl)ethanimine](/img/structure/B10874222.png)

![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10874228.png)
![2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10874235.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)
